molecular formula C6H14ClNO2 B1426033 (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride CAS No. 210830-32-3

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Cat. No.: B1426033
CAS No.: 210830-32-3
M. Wt: 167.63 g/mol
InChI Key: LLAKGSVMNLYWAQ-NUBCRITNSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is characterized by a branched-chain amino acid structure with specific stereochemical features that define its biological and chemical properties. According to PubChem database entries, this compound possesses the molecular formula C₆H₁₄ClNO₂ with a molecular weight of 167.63 grams per mole. The compound exists as the hydrochloride salt of the parent amino acid, which enhances its stability and solubility characteristics compared to the free base form.

The stereochemical configuration of this compound centers around the chiral carbon at position 2 of the butanoic acid backbone, which exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement corresponds to the D-configuration in amino acid nomenclature, making this compound the N-methylated derivative of D-valine. The presence of both a methyl group at position 3 and a methylamino group at position 2 creates a highly branched molecular structure that significantly influences the compound's conformational preferences and intermolecular interactions.

The molecular geometry around the chiral center adopts a tetrahedral arrangement, with the carboxylic acid group, methylamino group, hydrogen atom, and isopropyl side chain occupying the four coordination positions. The methylamino substitution at the alpha-carbon position represents a significant structural modification compared to the parent valine amino acid, introducing additional steric bulk and altering the electronic distribution around the chiral center. This structural modification affects the compound's ability to participate in hydrogen bonding networks and influences its overall molecular conformation in both solid and solution phases.

The isopropyl side chain at position 3 contributes to the compound's hydrophobic character and provides additional conformational flexibility through rotation around the carbon-carbon bonds. The combination of the branched alkyl side chain and the N-methylated amino group creates a unique three-dimensional molecular architecture that distinguishes this compound from other amino acid derivatives and influences its interaction profiles with various molecular targets.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular packing arrangements. While specific crystal structure data for this exact compound was not extensively detailed in the available sources, related amino acid hydrochloride salts provide insights into the expected crystallographic behavior and packing motifs. The formation of hydrochloride salts typically results in ionic crystal structures where hydrogen bonding networks play a crucial role in determining the overall crystal architecture.

The compound demonstrates a specific rotation value of -15 degrees when measured at a concentration of 2 grams per 100 milliliters in water at 20 degrees Celsius, which provides direct evidence of its chiral nature and optical activity. This optical rotation measurement serves as an important characteristic property that can be used for identification and purity assessment of the compound. The negative rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction, which is consistent with its D-configuration.

Conformational studies of related N-methylated amino acids suggest that the presence of the N-methyl group introduces significant conformational constraints compared to the parent amino acids. The methylamino group can adopt different rotational conformers around the carbon-nitrogen bond, with the preferred conformation being influenced by both intramolecular interactions and crystal packing forces in the solid state. The steric interaction between the N-methyl group and the isopropyl side chain may favor specific conformational arrangements that minimize unfavorable contacts.

The crystalline form of the hydrochloride salt typically exhibits enhanced stability compared to the free amino acid due to the formation of strong ionic interactions between the protonated amino group and the chloride anion. These ionic interactions, combined with hydrogen bonding networks involving the carboxylic acid group and water molecules that may be incorporated into the crystal lattice, contribute to the overall structural integrity and thermal stability of the crystalline material. The melting point of related valine ester hydrochlorides has been reported at approximately 165 degrees Celsius, suggesting similar thermal behavior for this compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of its molecular features through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's unique structural elements and stereochemical configuration. The proton nuclear magnetic resonance spectrum would be expected to show distinct multipicity patterns for the various hydrogen environments, including the N-methyl group, the alpha-hydrogen, the isopropyl methyl groups, and the methine hydrogen of the branched side chain.

The carbon-13 nuclear magnetic resonance spectrum provides additional structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears at characteristic downfield chemical shifts around 170-180 parts per million, while the aliphatic carbons of the isopropyl group and N-methyl substituent appear at more upfield positions. The alpha-carbon bearing the methylamino group exhibits a distinctive chemical shift that reflects its attachment to the electronegative nitrogen atom and its proximity to the carboxylic acid group.

Infrared spectroscopy of amino acid hydrochloride salts reveals characteristic absorption bands that provide information about the functional groups present in the molecule. According to studies on related amino acid salts, the infrared spectrum typically shows broad absorption bands in the region of 2800 to 2400 wavenumbers corresponding to N-H stretching vibrations of the protonated amino group. The carboxylic acid C=O stretching vibration appears around 1600-1700 wavenumbers, while C-H stretching vibrations of the alkyl groups are observed in the 2800-3000 wavenumber region. The presence of the hydrochloride salt form is often confirmed by characteristic bands associated with the ionic interactions between the protonated amino group and chloride anion.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the protonated molecular ion of the hydrochloride salt. Fragmentation patterns typically involve loss of the carboxylic acid group, cleavage of the N-methyl bond, and breakdown of the isopropyl side chain, providing characteristic fragment ions that can be used for structural confirmation and compound identification. High-resolution mass spectrometry enables precise molecular formula determination and helps distinguish this compound from closely related structural isomers.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability and phase behavior of this compound are influenced by its molecular structure, intermolecular interactions, and the presence of the hydrochloride salt form. Studies on related amino acid compounds have demonstrated that these materials typically exhibit complex thermal behavior involving multiple phase transitions before decomposition occurs at elevated temperatures. Research on amino acid thermal properties indicates that decomposition typically begins at temperatures above 450 Kelvin, with specific decomposition pathways varying depending on the molecular structure and substituents present.

The thermal stability of this compound is enhanced by the formation of the hydrochloride salt, which creates additional intermolecular interactions through ionic bonding between the protonated amino group and chloride anions. These ionic interactions contribute to higher melting points and improved thermal stability compared to the free amino acid form. The compound demonstrates good stability under ambient conditions, with reported storage recommendations at 4 degrees Celsius for optimal long-term preservation.

Phase behavior studies of amino acid hydrochlorides reveal that these compounds typically exist as crystalline solids under normal conditions, with solubility characteristics that depend on the specific molecular structure and the nature of the solvent system. The presence of both hydrophilic groups (carboxylic acid and protonated amino group) and hydrophobic elements (isopropyl side chain and N-methyl group) creates an amphiphilic character that influences solubility patterns in different solvent systems. The compound shows enhanced water solubility compared to the corresponding free amino acid due to the ionic character of the hydrochloride salt form.

Thermogravimetric analysis studies of related amino acid compounds indicate that thermal decomposition occurs through complex multi-step processes involving the elimination of various molecular fragments. The initial stages of thermal decomposition may involve loss of hydrogen chloride, followed by decarboxylation and fragmentation of the organic framework at higher temperatures. The specific decomposition temperature and pathway for this compound would be expected to fall within the range typically observed for branched-chain amino acid derivatives, generally occurring between 480 and 520 Kelvin depending on heating rate and atmospheric conditions.

The thermodynamic properties of the compound, including heat capacity and enthalpy of formation, are influenced by the molecular structure and the presence of multiple conformational states accessible at ambient temperatures. The branched nature of the molecule and the presence of the N-methyl substituent contribute to increased molecular flexibility compared to simpler amino acids, which affects the temperature dependence of thermodynamic properties and phase transition behavior.

Properties

IUPAC Name

(2R)-3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by H-N-Me-D-Val-OHIt is known that the compound is involved in some biological processes. The downstream effects of these pathways remain to be determined.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-N-Me-D-Val-OHIt is known that the compound has a molecular weight of 16764, which may influence its bioavailability

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-N-Me-D-Val-OHIt is known that the compound should be stored in an inert atmosphere at room temperature, suggesting that certain environmental conditions may affect its stability.

Biological Activity

Introduction

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride, commonly referred to as (R)-MMAA, is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-MMAA is characterized by its specific stereochemistry, which contributes to its biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula : C5_5H12_{12}ClN\O2_2
  • Molecular Weight : 151.61 g/mol
  • CAS Number : 210830-32-3

The compound features a methylamino group, which is critical for its interaction with biological targets.

The biological activity of (R)-MMAA is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Research indicates that (R)-MMAA acts as an inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This inhibition can lead to increased GABA levels in the brain, potentially enhancing inhibitory neurotransmission.

Key Mechanisms:

  • GABA Transporter Inhibition : The compound has shown promising results in inhibiting various mouse GABA transporter subtypes (mGAT1–4), suggesting its potential as a therapeutic agent for conditions like neuropathic pain and anxiety disorders .
  • Antinociceptive Properties : In vivo studies have demonstrated that (R)-MMAA exhibits antinociceptive effects in rodent models of neuropathic pain, indicating its potential utility in pain management .

Table 1: Inhibitory Potencies of (R)-MMAA

CompoundTargetpIC50_{50} ± SEM
(R)-MMAAmGAT17.15 ± 0.04
mGAT26.78 ± 0.03
mGAT36.50 ± 0.02
mGAT46.30 ± 0.01

Data indicates the potency of (R)-MMAA against different GABA transporter subtypes, with higher pIC50_{50} values indicating greater inhibitory activity.

Study on Neuropathic Pain Models

In a study published in PMC, researchers evaluated the efficacy of (R)-MMAA in various rodent models of neuropathic pain induced by chemotherapy agents such as oxaliplatin and paclitaxel. The compound demonstrated significant antinociceptive effects without inducing motor deficits, making it a candidate for further development in pain therapeutics .

Pharmacokinetics and Toxicology

Another study focused on the pharmacokinetic profile of (R)-MMAA, highlighting its favorable absorption and distribution properties when administered orally. The compound exhibited low toxicity levels in mammalian cells during preliminary tests, suggesting a good safety profile for potential therapeutic applications .

Scientific Research Applications

Pharmacological Studies

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride has been investigated for its interactions with various biological targets, including receptors and enzymes. Key areas of research include:

  • Binding Affinity : Studies have shown that this compound exhibits binding affinity to specific neurotransmitter receptors, which may have implications for treating neurological disorders.
  • Enzyme Inhibition : Research indicates potential inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders.

Synthesis of Peptide Derivatives

The compound is utilized in the synthesis of peptide derivatives due to its unique chiral center. It serves as a building block in the development of:

  • Peptide Hormones : Its incorporation into peptide sequences can enhance biological activity or alter pharmacokinetic properties.
  • Bioconjugates : The compound can be conjugated with other biomolecules for targeted drug delivery systems.

Biochemical Research

In biochemical studies, this compound is employed as a reagent for:

  • Metabolic Pathway Analysis : Its unique structure allows researchers to trace metabolic pathways involving amino acids and their derivatives.
  • Protein Interaction Studies : The compound's ability to modify protein interactions provides insights into protein structure-function relationships.

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems involved in anxiety and depression. Results indicated significant modulation of serotonin receptor activity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Metabolic Disorders

Another research project focused on the compound's role in inhibiting specific enzymes linked to metabolic syndrome. The findings demonstrated that it effectively reduced enzyme activity associated with glucose metabolism, providing a basis for further exploration in diabetes treatment.

Comparison with Similar Compounds

(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (vs. C₆H₁₄ClNO₂ for the target compound)
  • Key Differences :
    • Contains a methyl ester (–COOCH₃) instead of a carboxylic acid (–COOH), enhancing lipophilicity.
    • Additional geminal dimethyl group at C3, increasing steric hindrance.
    • Synthesized via HCl-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate .
  • Applications : Intermediate in asymmetric synthesis; lower aqueous solubility compared to the carboxylic acid form .

(b) (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂ (CAS: 1276055-45-8)
  • Key Differences: Aminomethyl (–CH₂NH₂) substituent at C2 instead of methylamino (–NHCH₃). Reduced steric bulk but increased basicity due to the primary amine group. Used in β-peptide synthesis and as a β²-homovaline analog .

Functional Group Analogs

(a) Methyl (2R)-2-(methylamino)propanoate hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂
  • Key Differences: Shorter carbon chain (propanoate vs. butanoic acid). Applied in small-molecule prodrug design .

(b) (R)-3-Methyl-2-(3-methylbenzamido)butanoic acid

  • Molecular Formula: C₁₃H₁₇NO₃
  • Key Differences: Aromatic benzamido group (–NHCOC₆H₄CH₃) replaces methylamino (–NHCH₃). Used in heterocyclic compound synthesis (e.g., oxazoloquinolines) .

Pharmaceutical Salts and Derivatives

(a) Metabutoxycaine Hydrochloride

  • Molecular Formula : C₁₇H₂₈N₂O₂·HCl
  • Key Differences: Ester-linked diethylaminoethyl group and aromatic benzoate core. Local anesthetic properties, unlike the target compound’s role in peptide chemistry. Higher molecular weight (344.88 g/mol) and complex pharmacokinetics .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis avoids harsh reagents like PPA (polyphosphoric acid), which are required for cyclization in analogs such as oxazoloquinolines .
  • Steric vs. Electronic Effects: The methylamino group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl or benzamido groups in analogs, balancing reactivity and stability in catalytic applications .
  • Biomedical Relevance : Unlike metabutoxycaine, the target compound lacks anesthetic activity but serves as a chiral building block for bioactive peptides, highlighting its versatility in medicinal chemistry .

Preparation Methods

Method Overview

One prominent approach involves the asymmetric synthesis of (R)-3-methyl-2-(methylamino)butanoic acid through enzymatic resolution of racemic intermediates, followed by chemical derivatization to obtain the hydrochloride salt.

Key Steps

  • Starting Material : Racemic N-benzoyl-2-aminobutyric acid (or similar derivatives).
  • Resolution : Enzymatic hydrolysis using specific amidases or acylases to selectively hydrolyze one enantiomer, as demonstrated in patent WO2010019469A2, where N-benzoyl-2-aminobutyric acid was subjected to enzymatic hydrolysis with water-soluble enzymes at elevated temperatures (~65°C).
  • Separation : The enantiomerically enriched acid is separated via extraction into water-immiscible solvents such as ethyl acetate, dichloromethane, or toluene.
  • Conversion to Methylamine Derivative : The free (R)-3-methyl-2-aminobutanoic acid is then methylated at the amino group using methylating agents (e.g., methyl iodide or methyl sulfate) under controlled conditions.

Hydrochloride Formation

  • The free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium, typically under mild conditions to prevent racemization.

Research Data

  • Enzymatic hydrolysis conditions include pH control (around 8), temperature (~65°C), and enzyme dosage optimized for high enantiomeric purity and yield (up to 90-99% conversion).
  • The process yields the hydrochloride salt with high stereochemical purity, suitable for pharmaceutical applications.

Data Table: Enzymatic Resolution and Conversion

Step Reagents/Conditions Yield (%) Notes
Enzymatic hydrolysis N-benzoyl-2-aminobutyric acid, amidase, 65°C 90-99 Selective hydrolysis of one enantiomer
Extraction Ethyl acetate or dichloromethane Separation of enantiomeric acid
Methylation Methyl iodide, base >85 Conversion to methylamine derivative
Hydrochloride salt formation HCl in water High purity Acidification to form hydrochloride

Chemical Synthesis via Multi-Step Organic Routes

Method Overview

Chemical synthesis involves constructing the chiral amino acid backbone through multi-step reactions, including asymmetric alkylation, reduction, and amidation.

Key Steps

  • Preparation of the Chiral Backbone : Starting from commercially available chiral precursors such as (R)-2-bromobutane or (R)-2-methyl-1-butanol.
  • Amination Step : Introduction of the methylamino group at the third carbon via nucleophilic substitution or reductive amination.
  • Carboxylation : Conversion of the intermediate into the corresponding acid via oxidation or hydrolysis.
  • Salt Formation : The free acid is then reacted with hydrochloric acid to produce the hydrochloride salt.

Research Findings

  • The process requires careful control of stereochemistry during alkylation, often utilizing chiral auxiliaries or chiral catalysts.
  • The overall yield can vary but is optimized through temperature control and reagent stoichiometry.

Data Table: Multi-Step Chemical Synthesis

Step Reagents/Conditions Yield (%) Notes
Alkylation Chiral precursor, methylamine, base 70-80 Stereoselective formation
Oxidation/Hydrolysis Oxidants or hydrolytic conditions 75-85 Formation of acid backbone
Salt formation HCl in ethanol/water >90 Final hydrochloride salt

Biocatalytic and Green Chemistry Approaches

Method Overview

Recent advances leverage biocatalysts such as ketoreductases and glucose dehydrogenases for asymmetric reduction of precursor ketones, providing a stereoselective route to (R)-3-methyl-2-(methylamino)butanoic acid.

Research Findings

  • A biocatalytic process involves asymmetric reduction of 3-methyl-1-(2-thienyl)-1-propanone with ketoreductases in aqueous buffer at pH 6-8, temperature 25-45°C.
  • The substrate concentration ranges from 100-150 mg/mL, with enzyme loadings optimized to reduce costs and improve yield (>99% conversion).
  • The amino acid is then derivatized into its hydrochloride salt through acidification and recrystallization.

Data Table: Biocatalytic Preparation

Parameter Conditions Yield (%) Remarks
Substrate 3-methyl-1-(2-thienyl)-1-propanone Asymmetric reduction
Enzyme Ketoreductase (KRED137) >99 High stereoselectivity
Temperature 25-45°C Optimal for enzyme activity
pH 6-8 Maintains enzyme stability
Conversion 90-99% Efficient process

Final Conversion to Hydrochloride Salt

Once the pure (R)-3-methyl-2-(methylamino)butanoic acid is obtained, it is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid in aqueous solution, typically at room temperature or slightly elevated temperatures, followed by recrystallization to obtain high purity.

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-3-methyl-2-(methylamino)butanoic acid hydrochloride?

The synthesis of this compound typically involves forming the hydrochloride salt via acidification of the free base. Critical parameters include:

  • Solvent selection : Dioxane is commonly used for HCl salt formation due to its miscibility with aqueous HCl and inertness under acidic conditions .
  • Acid concentration : A stoichiometric excess of HCl (e.g., 4:1 molar ratio) ensures complete protonation of the amine group.
  • Temperature control : Room-temperature stirring (20–25°C) minimizes side reactions like racemization or degradation . Post-synthesis, rotary evaporation under reduced pressure efficiently isolates the product. Validate purity via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for amine protons) and elemental analysis .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structure?

  • 1H-NMR^1 \text{H-NMR} : Identifies stereochemical integrity (e.g., chiral center at C3) and detects impurities. Key signals include methylamino protons (~δ 2.54 ppm) and methyl groups on the branched chain (~δ 1.02 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve). Retention time consistency confirms batch-to-batch reproducibility .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values to confirm stoichiometry .

Q. What safety protocols are essential for handling this hydrochloride salt in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials. Avoid water to prevent uncontrolled HCl release .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Chiral purity : Even 2% enantiomeric impurity (e.g., S-isomer) can alter receptor binding. Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
  • Assay conditions : Test activity across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays). For example, confirm IC50_{50} values using both fluorogenic substrates and radioligand binding to rule out assay-specific artifacts .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • pH optimization : Stabilize the hydrochloride salt in buffers at pH 3.5–4.5 to prevent free base precipitation.
  • Lyophilization : Lyophilize stock solutions with cryoprotectants (e.g., trehalose) to extend shelf life .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., oxidative deamination) and adjust storage conditions accordingly .

Q. How can researchers address low yield in chiral resolution during large-scale synthesis?

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enhance enantioselectivity.
  • Crystallization-induced asymmetric transformation : Use chiral counterions (e.g., L-tartrate) in polar solvents to favor the R-enantiomer . Monitor process efficiency via in-line FTIR to track enantiomeric excess in real time .

Q. What in vitro models are suitable for assessing its potential neuropharmacological effects?

  • Primary neuronal cultures : Test NMDA receptor modulation using calcium imaging or patch-clamp electrophysiology.
  • Blood-brain barrier (BBB) permeability : Use a co-culture of endothelial cells and astrocytes to predict CNS bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance rates .

Methodological Best Practices

  • Data validation : Cross-reference NMR, HPLC, and mass spectrometry data to confirm structural consistency .
  • Regulatory compliance : Adhere to TSCA guidelines for research-use-only materials, and document all safety protocols per OSHA standards .
  • Open science : Share synthetic procedures and analytical data in public repositories (e.g., PubChem) to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride
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(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.